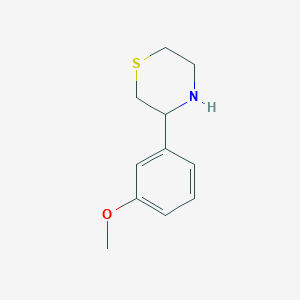

3-(3-Methoxyphenyl)thiomorpholine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-methoxyphenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETNFDFQIZLGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661703 | |

| Record name | 3-(3-Methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-59-0 | |

| Record name | 3-(3-Methoxyphenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for Thiomorpholine Derivatives

Diverse Synthetic Routes for the Thiomorpholine (B91149) Ring System

The construction of the thiomorpholine ring can be accomplished through various synthetic strategies, ranging from classical cyclization reactions to modern photochemical methods.

Several established routes exist for the synthesis of the core thiomorpholine structure. These methods often involve the cyclization of bifunctional linear precursors. Common approaches include:

From Diethanolamine: This method involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized using sodium sulfide. nih.govacs.org

From Ethyl Mercaptoacetate and Aziridine: The reaction of these starting materials generates thiomorpholin-3-one, which can be subsequently reduced to thiomorpholine using a reducing agent like Lithium Aluminium Hydride (LiAlH₄). chemrxiv.orgnih.govacs.org

From 2-Mercaptoethanol and Aziridine: This strategy leads to the formation of 2-(2-chloroethylthio)ethylamine hydrochloride, an intermediate that cyclizes in the presence of a base such as triethylamine (Et₃N) to yield thiomorpholine. nih.govacs.org

Photochemical Thiol-Ene Reaction: A more recent approach utilizes a continuous flow, two-step telescoped process. nih.govchemrxiv.org The key step is the photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, using a photocatalyst like 9-fluorenone. researchgate.netnih.govacs.org This forms a half-mustard intermediate which is then cyclized under basic conditions to produce thiomorpholine in high yield. researchgate.netnih.govacs.orgnih.gov This flow chemistry method is noted for its efficiency and safety in handling hazardous intermediates. researchgate.net

| Starting Materials | Key Intermediate(s) | Reagents/Conditions | Product | Reference(s) |

| Diethanolamine | Amino-mustard species | Sodium sulfide | Thiomorpholine | nih.govacs.org |

| Ethyl Mercaptoacetate, Aziridine | Thiomorpholin-3-one | LiAlH₄ reduction | Thiomorpholine | chemrxiv.orgnih.govacs.org |

| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Et₃N (base) | Thiomorpholine | nih.govacs.org |

| Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate | 9-fluorenone (photocatalyst), UV irradiation, Base (e.g., DIPEA) | Thiomorpholine | researchgate.netnih.govacs.org |

The synthesis of chiral thiomorpholines, particularly those with a stereocenter at the 3-position like 3-(3-Methoxyphenyl)thiomorpholine, is of significant interest for developing stereospecific pharmaceuticals. A key advancement in this area is the use of biocatalysis.

An effective enantioselective method involves the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs). acs.org In this process:

Prochiral 3,6-dihydro-2H-1,4-thiazine substrates are synthesized, for instance, through a modified Asinger reaction. acs.org

These substrates are then reduced using IREDs as the biocatalyst. acs.org

The reaction requires NADPH as a cofactor, which is regenerated in situ using a glucose dehydrogenase (GDH)-glucose system. acs.org

This biocatalytic approach yields chiral thiomorpholines with a stereocenter at the 3-position under mild conditions, achieving high conversions and excellent enantioselectivities of up to 99%. acs.org The development of chiral bifunctional acid-base catalysts, such as those based on chinchona alkaloids and squaramides, has also proven effective for other enantioselective Michael additions, a strategy that could be adapted for thiomorpholine synthesis. nih.gov

Strategies for Aromatic and Heterocyclic Functionalization at Thiomorpholine Ring Positions

Once the thiomorpholine nucleus is formed, it can be further functionalized to introduce various substituents, which is crucial for modulating the molecule's biological activity.

Functionalization can be directed to specific positions on the thiomorpholine ring or on substituents attached to it. For N-aryl thiomorpholines, regioselective electrophilic aromatic substitution can be performed on the aromatic ring. For example, halogens like chlorine or bromine can be introduced using reagents such as N-chlorosuccinimide or N-bromosuccinimide. google.com

Another primary site for functionalization is the nitrogen atom (position 4). Nucleophilic aromatic substitution is a common method to attach an aryl group to the nitrogen. This can be achieved by reacting thiomorpholine with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base to yield N-aryl thiomorpholines. mdpi.com

The introduction of a 3-methoxyphenyl (B12655295) group at the 3-position of the thiomorpholine ring requires specific synthetic design. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's properties. The synthesis of the target compound, this compound, would likely involve incorporating the 3-methoxyphenyl unit during the initial ring construction.

For instance, in an Asinger-type reaction, 3-methoxybenzaldehyde could be used as the aldehyde component along with ammonia (or an amine), a thiol, and another carbonyl compound to construct the heterocyclic ring with the desired substituent at the 3-position. The choice of starting materials is critical for achieving the correct positional isomer.

Click chemistry provides a powerful and efficient method for the derivatization of the thiomorpholine scaffold. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to create novel hybrid molecules. researchgate.netresearchgate.netsigmaaldrich.com

This strategy has been successfully employed to synthesize thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids. researchgate.net The process typically involves:

Synthesizing a thiomorpholine derivative bearing either an azide or a terminal alkyne functional group.

Reacting this precursor with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst.

This modular approach allows for the efficient creation of diverse libraries of thiomorpholine-triazole hybrids, which can then be screened for biological activity, such as anticancer properties. researchgate.net Hybrid drugs synthesized via this method can offer enhanced potency and help overcome drug resistance. researchgate.net

Oxidation States of the Sulfur Atom: Sulfoxide and Sulfone Derivatives

The sulfur atom within the thiomorpholine ring is a key site for chemical modification, readily undergoing oxidation to form the corresponding sulfoxide and sulfone derivatives. This transformation is significant in medicinal chemistry, as the sulfur atom is considered a "metabolically soft spot," and its oxidation can influence the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com The ability to selectively oxidize the thioether to either the sulfoxide or the sulfone level allows for the fine-tuning of molecular characteristics such as lipophilicity and hydrogen bonding capacity.

The oxidation of sulfides is a well-established transformation in organic synthesis, with numerous reagents available to achieve the desired oxidation state. jchemrev.comjchemrev.com The primary challenge often lies in preventing over-oxidation of the sulfoxide to the sulfone when the former is the desired product. researchgate.net

Selective Oxidation to Sulfoxides: The selective conversion of a sulfide to a sulfoxide requires mild and controlled oxidizing conditions. A variety of reagents have been developed for this purpose. For instance, Oxone®, a stable and inexpensive potassium salt, is effective for the selective formation of sulfoxides when used in controlled stoichiometry. nih.govsemanticscholar.org Other common reagents include sodium meta-periodate (NaIO₄), iodosobenzene, and hydrogen peroxide used in conjunction with specific catalysts. jchemrev.com The choice of reagent and reaction conditions, such as temperature and solvent, is critical to achieving high chemoselectivity.

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or a higher equivalence of the oxidant, yields the corresponding sulfone. Reagents like excess hydrogen peroxide, often in the presence of an acid catalyst, or potassium permanganate are commonly employed for this transformation. The sulfone group significantly alters the electronic and steric profile of the thiomorpholine ring compared to the original thioether or the intermediate sulfoxide.

The table below summarizes various oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones, which are applicable to the thiomorpholine scaffold.

| Transformation | Oxidizing Agent(s) | Key Features |

| Sulfide to Sulfoxide | Sodium meta-periodate (NaIO₄) | High selectivity, mild conditions. jchemrev.com |

| Sulfide to Sulfoxide | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Controlled oxidation, cost-effective. nih.govsemanticscholar.org |

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Ti, V) | Catalytic system allows for controlled oxidation. jchemrev.com |

| Sulfide to Sulfoxide | Iodosobenzene (PhIO) | Effective for sensitive substrates. jchemrev.com |

| Sulfide to Sulfone | Excess Hydrogen Peroxide (H₂O₂) | Stronger conditions lead to the sulfone. |

| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Powerful, non-selective oxidant. |

| Sulfide to Sulfone | Niobium carbide with H₂O₂ | Efficiently affords sulfones. organic-chemistry.org |

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity in Research Contexts

The efficient synthesis of thiomorpholine derivatives is paramount for their exploration in various research contexts. Optimization of synthetic parameters such as solvent, temperature, catalyst loading, and reactant concentration is crucial for maximizing reaction yield and selectivity while minimizing reaction times and by-product formation. researchgate.net A notable example from the literature is the development of a continuous flow process for the synthesis of the parent thiomorpholine, which highlights key optimization strategies applicable to its derivatives. nih.govacs.orgacs.orgresearchgate.net

This process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.gov Both steps underwent systematic optimization to achieve high throughput and yield.

Optimization of the Cyclization Step: The conversion of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, to thiomorpholine requires a base. A screening of different bases was performed to identify the most effective one for a continuous flow setup. While bases like triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) all provided high conversion, the choice was guided by practical considerations for flow chemistry. Et₃N, for example, caused precipitation, making it unsuitable for a continuous process. nih.govacs.org

The data below illustrates the results of a base screening for the cyclization reaction performed at 100 °C for 5 minutes.

| Base | Equivalents | NMR Yield (%) | Notes |

| Et₃N | 2 | 86-89 | Precipitation observed; unsuitable for flow. nih.govacs.org |

| DIPEA | 2 | 86-89 | Suitable for flow; chosen for further study. nih.govacs.org |

| DBU | 2 | 86-89 | Effective but DIPEA was selected based on cost-efficiency. nih.govacs.org |

Optimization of the Thiol-Ene Reaction: The initial photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride was optimized to achieve a quantitative yield of the intermediate. nih.gov Key parameters investigated included substrate concentration and photocatalyst loading. Researchers found that increasing the substrate concentration from 1 M to 4 M significantly improved the yield from 58% to quantitative (100%). nih.gov This was a critical finding for developing a high-throughput process. Furthermore, the concentration of the 9-fluorenone photocatalyst was successfully reduced to as low as 0.1 mol% without compromising the quantitative yield, enhancing the cost-efficiency of the synthesis. nih.govacs.org

The following table summarizes the optimization of the photochemical thiol-ene reaction conditions.

| Substrate Conc. | Photocatalyst (9-FL) | Wavelength | Residence Time | Yield (%) |

| 1 M | 1 mol % | 365 nm | 10 min | 58 |

| 4 M | 1 mol % | 365 nm | 20 min | 100 |

| 4 M | 0.1 mol % | 365 nm | 20 min | 100 |

| 4 M | 0 mol % | 365 nm | 20 min | 98 |

| 4 M | 1 mol % | 405 nm | 20 min | 100 |

| 4 M | 0 mol % | 405 nm | 20 min | 54 |

| (Data adapted from research on continuous flow synthesis of thiomorpholine) nih.gov |

These examples of systematic optimization in the synthesis of the core thiomorpholine scaffold provide a clear blueprint for developing efficient and selective routes to substituted derivatives like this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiomorpholine |

| Thiomorpholine sulfoxide |

| Thiomorpholine sulfone |

| 2-(2-chloroethylthio)ethylamine hydrochloride |

| Cysteamine hydrochloride |

| Vinyl chloride |

| Triethylamine (Et₃N) |

| N,N-diisopropylethylamine (DIPEA) |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 9-Fluorenone (9-FL) |

| Sodium meta-periodate (NaIO₄) |

| Oxone® |

| Hydrogen Peroxide (H₂O₂) |

| Iodosobenzene |

Pharmacological Investigations and Biological Activities of Thiomorpholine Containing Compounds

In Vitro Biological Screening and Efficacy Profiling

The evaluation of thiomorpholine (B91149) derivatives in vitro has revealed a broad spectrum of biological activities. These studies are crucial in identifying lead compounds for further development and in understanding the structure-activity relationships that govern their therapeutic potential.

The quest for novel anticancer agents has led to the investigation of numerous synthetic compounds, including those containing the thiomorpholine moiety. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

A series of novel 1,3,4-thiadiazole derivatives featuring a 3-methoxyphenyl (B12655295) substituent have been synthesized and evaluated for their cytotoxic effects. nih.gov In one study, N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide derived 1,2,3-triazole hybrids were synthesized and tested for their in vitro anticancer activity against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A-549 (lung cancer). researchgate.net

Several of these hybrid compounds demonstrated significant antiproliferative activity. researchgate.net Notably, compounds with 2-hydroxy phenyl, 2-methoxy phenyl, and 3-methoxy phenyl substitutions on the triazole ring were found to be particularly potent. researchgate.net The compound bearing a 2-hydroxy phenyl group showed excellent activity against all three cell lines, with IC50 values of 12.54 µM for MCF-7, 11.92 µM for HeLa, and 14.12 µM for A-549. researchgate.net Similarly, the derivative with a 2-methoxy phenyl group was also effective, displaying IC50 values of 18.12 µM, 21.6 µM, and 19.02 µM against MCF-7, HeLa, and A-549 cells, respectively. researchgate.net

| Compound | Substitution | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A-549 IC50 (µM) |

|---|---|---|---|---|

| 7f | 2-hydroxy phenyl | 12.54 ± 0.35 | 11.92 ± 0.35 | 14.12 ± 0.62 |

| 7g | 2-methoxy phenyl | 18.12 ± 0.46 | 21.6 ± 0.41 | 19.02 ± 0.48 |

| 7h | 3-methoxy phenyl | - | - | - |

The cytotoxic effects of thiomorpholine-containing compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. For instance, certain chalcone (B49325) derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cells, including breast cancer. mdpi.com

Studies on other heterocyclic compounds have provided insights into the potential mechanisms of thiomorpholine derivatives. For example, some chalcones have been found to induce G2/M phase cell cycle arrest in breast cancer cells, which contributes to their anti-proliferative activity. mdpi.com This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. mdpi.com Key events in apoptosis include the activation of caspases, which are proteases that execute the process of cell death. mdpi.com

In addition to their anticancer properties, thiomorpholine derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic resistance has created an urgent need for new drugs to combat bacterial and fungal infections.

Thiomorpholine-based compounds have demonstrated activity against a range of bacteria. In one study, a quinazolinone derivative containing a 3-methoxyphenyl group, specifically 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, exhibited notable antibacterial activity. magnascientiapub.com This compound was effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus species, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumonia. magnascientiapub.com

The minimum inhibitory concentration (MIC) for this compound against the tested strains ranged from 6 to 12 mg/mL. magnascientiapub.com Another related compound, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, also showed activity against the same panel of bacteria, with MIC values between 6 and 11 mg/mL. magnascientiapub.com

| Bacterial Strain | Gram Stain | Compound 3 MIC (mg/mL) | Compound 4 MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 6-12 | 6-11 |

| Bacillus species | Positive | 6-12 | 6-11 |

| Escherichia coli | Negative | 6-12 | 6-11 |

| Klebsiella pneumonia | Negative | 6-12 | 6-11 |

| Enterococcus Faecalis | Positive | 6-12 | 6-11 |

| Pseudomonas aeruginosa | Negative | 6-12 | 6-11 |

The antifungal potential of thiomorpholine-containing compounds has also been explored. The aforementioned quinazolinone derivatives with a 3-methoxyphenyl moiety were tested against the fungal species Candida albicans. magnascientiapub.com Both compounds demonstrated activity against this opportunistic pathogen, with MIC values in the range of 6-12 mg/mL for 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and 6-11 mg/mL for 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one. magnascientiapub.com

The development of resistance to existing antifungal drugs underscores the importance of identifying new chemical entities with antifungal activity. The promising results for these thiomorpholine-related compounds suggest that this scaffold is a viable starting point for the design of novel antifungal agents.

Antimicrobial Spectrum Analysis

Antitubercular Activity against Mycobacterium species

The resurgence of tuberculosis (TB), coupled with the emergence of drug-resistant strains of Mycobacterium tuberculosis, has necessitated the search for novel therapeutic agents. jchemrev.com Thiomorpholine and its derivatives have been identified as a promising scaffold in the development of new antitubercular drugs. jchemrev.comjchemrev.comresearchgate.net

Researchers have synthesized and evaluated various compounds incorporating the thiomorpholine ring for their antimycobacterial activity. jchemrev.com For instance, a series of novel 2-(thiophen-2-yl)dihydroquinolines linked with thiomorpholine were designed and synthesized. nih.govresearchgate.net In vitro screening of these compounds against Mycobacterium tuberculosis H37Rv (MTB) identified two derivatives, 7f and 7p, as highly potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. nih.govresearchgate.net

In another study, Schiff base and β-lactam derivatives of thiomorpholine were synthesized and evaluated for their activity against Mycobacterium smegmatis. researchgate.net A thiomorpholine derivative (7b) and a Schiff base (7c) demonstrated significant activity at a concentration of 7.81 μg/mL. jchemrev.comresearchgate.net Similarly, morpholino–thiophenes (MOT) analogues have been identified as novel inhibitors of M. tuberculosis, targeting QcrB, a subunit of the menaquinol cytochrome c oxidoreductase. nih.gov The initial hit from this series showed a promising MIC of 0.72 ± 0.30. nih.gov Structure-activity relationship (SAR) studies have led to optimized leads with potent whole-cell activity against the H37Rv strain. nih.gov

These findings highlight the potential of the thiomorpholine scaffold as a key element in the design of new and effective treatments for tuberculosis. jchemrev.com

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Derivative 7f (thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinoline) | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL nih.govresearchgate.net |

| Derivative 7p (thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinoline) | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL nih.govresearchgate.net |

| Thiomorpholine derivative 7b | Mycobacterium smegmatis | Active at 7.81 μg/mL jchemrev.comresearchgate.net |

| Schiff base of thiomorpholine 7c | Mycobacterium smegmatis | Active at 7.81 μg/mL jchemrev.comresearchgate.net |

| Morpholino–thiophene (MOT) analogue | Mycobacterium tuberculosis H37Rv | 0.72 ± 0.30 μM nih.gov |

Anti-Inflammatory Modulatory Effects

Thiomorpholine derivatives have been investigated for their potential anti-inflammatory properties. researchgate.netresearchgate.net The core structure is seen as a "privileged scaffold" that can be modified to create compounds with various biological activities, including anti-inflammatory effects. jchemrev.comresearchgate.net

Studies have shown that amides of non-steroidal anti-inflammatory drugs (NSAIDs) with unsubstituted thiomorpholine can be potent anti-inflammatory compounds. researchgate.net Thiophene-based compounds, which are structurally related to thiomorpholine, are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as examples. nih.gov Research in this area often focuses on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.gov The structural characteristics of these compounds, such as the presence of specific functional groups, are crucial for their biological target recognition and anti-inflammatory activity. nih.gov For instance, some synthesized derivatives of valproic acid with thiomorpholine have been shown to reduce acute inflammation considerably. researchgate.net

Antioxidant Capacity Determination

A significant body of research has focused on the antioxidant properties of thiomorpholine-containing compounds. jchemrev.comresearchgate.netnih.govnih.gov These derivatives have been synthesized and evaluated for their ability to counteract oxidative stress, which is implicated in numerous disease states. researchgate.netnih.gov The antioxidant activity is often incorporated into the molecular design by attaching a known antioxidant moiety as an N-substituent on the thiomorpholine ring. jchemrev.comnih.gov

The mechanism of action for this antioxidant activity can involve various pathways, including the scavenging of free radicals and the inhibition of enzymes that produce reactive oxygen species. researchgate.netresearchgate.net The substitution on the thiomorpholine ring plays a crucial role in determining the antioxidant potency. For example, replacing a morpholine (B109124) ring with its isostere, a thiomorpholine ring, was found to significantly decrease antioxidant activity in one study, suggesting that the heteroatom (oxygen vs. sulfur) has a substantial impact on this property. nih.gov

The ability of thiomorpholine derivatives to scavenge free radicals is a key measure of their antioxidant capacity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.net In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance of the DPPH solution. researchgate.net

Thiomorpholine derivatives have shown significant efficacy in inhibiting lipid peroxidation, a key process in cellular injury driven by oxidative stress. jchemrev.comnih.gov This process involves the degradation of lipids in cell membranes by free radicals. The protective effect of these compounds is typically measured by their ability to prevent ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids. jchemrev.comnih.gov

Several studies have reported the IC50 values for this inhibitory activity, which is the concentration of the compound required to inhibit lipid peroxidation by 50%. Synthesized thiomorpholine derivatives have demonstrated IC50 values as low as 7.5 µM. jchemrev.comnih.gov In some cases, the antioxidant capacity of these derivatives was found to be several times higher than that of Trolox, a well-established antioxidant standard. researchgate.netnih.gov This potent inhibition of lipid peroxidation highlights the potential of thiomorpholine-based compounds as agents for combating conditions associated with oxidative stress. researchgate.netnih.gov

| Compound Type | Activity (IC50) | Reference Compound |

|---|---|---|

| N-substituted thiomorpholine derivatives | As low as 7.5 µM jchemrev.comnih.gov | - |

| Thiomorpholine derivative (Compound 13) | 299 µM nih.gov | - |

| Trolox derivatives | As low as 2.8 µM researchgate.net | Trolox (IC50 = 25 µM) researchgate.netnih.gov |

| Caffeic acid-thiomorpholine derivative | As low as 1.4 µM researchgate.net | Trolox researchgate.net |

Enzyme Inhibition Assays and Target Specificity

Investigations into the inhibitory potential of 3-(3-Methoxyphenyl)thiomorpholine against several key enzymes have not been documented. The following sections outline the areas where data for this specific compound is currently absent.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Metabolic Disorders

There is no available research demonstrating the inhibitory activity of This compound against Dipeptidyl Peptidase IV (DPP-IV). While thiomorpholine derivatives have been explored as DPP-IV inhibitors for the management of metabolic disorders such as type 2 diabetes, specific studies on the 3-(3-methoxyphenyl) substituted variant are lacking.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Diabetes Research

The potential for This compound to act as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes research, has not been reported. The scientific community has yet to publish findings on the interaction between this compound and the PTP1B enzyme.

Angiotensin-Converting Enzyme (ACE) Inhibition for Cardiovascular Research

Currently, there are no studies available that assess the ability of This compound to inhibit the Angiotensin-Converting Enzyme (ACE). Consequently, its potential role in cardiovascular research as an ACE inhibitor remains unknown.

Trypanothione Reductase (LiTR) Inhibition in Parasitic Diseases

The efficacy of This compound as an inhibitor of Trypanothione Reductase (LiTR), a key enzyme in parasitic protozoa, has not been investigated. Research on its potential application in treating parasitic diseases through LiTR inhibition is not present in the available literature.

Acetylcholinesterase and Urease Inhibition

There is a lack of published data concerning the inhibitory effects of This compound on both Acetylcholinesterase and Urease. Although other thiomorpholine derivatives have been studied for their potential in this area, this specific compound has not been a subject of such research.

Lactate Dehydrogenase (LDH) Inhibition in Tumor Metabolism

No research findings have been reported on the inhibitory activity of This compound against Lactate Dehydrogenase (LDH), an enzyme of interest in tumor metabolism. Its potential as an agent targeting cancer cell metabolism is yet to be explored.

Dual-specificity tyrosine phosphorylation regulated kinase 1A (DYRK1A) Inhibition

Currently, there are no specific studies in the available scientific literature that investigate or report the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) by this compound. DYRK1A is a significant therapeutic target in research for neurological conditions such as Down syndrome and Alzheimer's disease. nih.govnih.gov While a wide range of synthetic and natural compounds have been identified as DYRK1A inhibitors, the potential activity of this compound in this context has not been documented. nih.gov

Neurological and Central Nervous System (CNS) Activity

The neurological and central nervous system (CNS) activities of this compound have not been specifically characterized in published research. The morpholine and thiomorpholine scaffolds are recognized for their presence in various CNS-active compounds, where they can influence properties such as blood-brain barrier permeability and receptor interaction. nih.govnih.gov However, specific data on this compound is not available.

There is no scientific evidence to date suggesting that this compound acts as a histamine H1 receptor antagonist. Histamine H1 antagonists are a well-established class of drugs used to treat allergic conditions by blocking the action of histamine at the H1 receptor. mdpi.com The pharmacophore for H1 antagonists typically includes two aromatic rings and a basic amine feature, but the specific antagonistic activity of this compound has not been explored or reported. nih.gov

An investigation into the potential sedative-hypnotic effects of this compound has not been reported in the scientific literature. While other classes of heterocyclic compounds have been studied for such properties, the activity profile of this specific thiomorpholine derivative remains uncharacterized.

Hypolipidemic and Antiatherogenic Potential

While no studies have specifically evaluated the hypolipidemic and antiatherogenic potential of this compound, research into the broader class of thiomorpholine derivatives has shown promise in this area. Several studies have synthesized and evaluated various N-substituted thiomorpholine derivatives for their ability to lower lipid levels. nih.govresearchgate.net

The proposed mechanisms for these effects include the inhibition of the enzyme squalene synthase, which plays a role in cholesterol biosynthesis, and antioxidant properties that may prevent the oxidation of low-density lipoprotein (LDL), a key event in atherogenesis. jchemrev.com In studies on other thiomorpholine derivatives, significant reductions in plasma triglycerides, total cholesterol, and LDL have been observed in animal models of hyperlipidemia. nih.gov For instance, one of the most active compounds in a synthesized series was reported to decrease triglyceride, total cholesterol, and LDL levels by 80%, 78%, and 76%, respectively, in Triton WR-1339-induced hyperlipidemic rats. nih.gov

Due to the absence of direct research, no data tables can be generated for the specific effects of this compound.

Retinal Protective Properties

Specific studies on the retinal protective properties of this compound are not present in the current body of scientific literature. However, the thiomorpholine scaffold has been generally cited as being utilized for retinal protector activity in a broad review of the bioactivity of this class of compounds. jchemrev.comjchemrev.com The potential mechanisms and the extent of this protective effect for the thiomorpholine class, and for this compound in particular, have not been detailed.

Circadian Rhythm Modulation Studies

There is no available research documenting any investigation into the effects of this compound on circadian rhythm modulation. The chemical modulation of circadian rhythms is an active area of research involving various small molecules that can interact with the core clock proteins, but this compound has not been identified as one of these modulators. nih.gov

In Vivo Pharmacological Evaluation

The in vivo assessment of thiomorpholine-containing compounds has provided crucial insights into their therapeutic potential and safety profiles. These studies are instrumental in bridging the gap between in vitro activity and clinical utility.

Efficacy in Preclinical Disease Models

Thiomorpholine derivatives have demonstrated efficacy in a diverse range of preclinical disease models, underscoring the versatility of this chemical scaffold.

Antimicrobial Activity:

In the realm of infectious diseases, thiomorpholine-based compounds have shown notable antibacterial effects. For instance, certain orally active oxazolidinone derivatives incorporating a thiomorpholine S-oxide or S,S-dioxide moiety have been identified as potent antibacterial agents. In preclinical models, these compounds exhibited enhanced activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. One particular S-oxide analogue demonstrated oral efficacy in a murine infection model that was slightly superior to the established antibiotic, linezolid jchemrev.comnih.gov.

Furthermore, other studies have highlighted the potential of thiomorpholine derivatives against Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. A thiomorpholine derivative and a related Schiff base exhibited significant activity in this model jchemrev.comacs.org.

Hypolipidemic and Antidiabetic Effects:

Several studies have investigated the potential of thiomorpholine derivatives in managing metabolic disorders. In a preclinical model of hyperlipidemia induced in rats, a specific thiomorpholine derivative demonstrated significant hypolipidemic and antioxidant activity. This compound was found to decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) nih.govresearchgate.net.

Moreover, certain thiomorpholine-bearing compounds have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes. One such derivative, when administered to mice, significantly reduced the plasma glucose area under the curve, indicating a notable hypoglycemic effect in vivo jchemrev.com.

Table 1: Efficacy of Thiomorpholine-Containing Compounds in Preclinical Disease Models

| Compound Class | Preclinical Model | Key Findings |

|---|---|---|

| Thiomorpholine S-oxide/S,S-dioxide Oxazolidinones | Murine Respiratory Tract Infection (H. influenzae, M. catarrhalis) | Orally active with efficacy comparable or superior to linezolid. jchemrev.comnih.gov |

| Thiomorpholine Derivatives | Mycobacterium smegmatis Infection | Exhibited very good antitubercular activity. jchemrev.comacs.org |

| Substituted Thiomorpholines | Triton WR-1339-Induced Hyperlipidemic Rats | Significant reduction in triglycerides, total cholesterol, and LDL. nih.govresearchgate.net |

| Thiomorpholine-bearing DPP-IV Inhibitors | Murine Model of Hyperglycemia | Demonstrated significant in vivo hypoglycemic ability. jchemrev.com |

Initial Toxicological Screening (e.g., cytotoxicity against normal cell lines, in vivo tolerability)

Early-stage toxicological assessment is critical for the development of any new therapeutic agent. For thiomorpholine-containing compounds, initial screenings have involved evaluating their effects on normal cells and their tolerability in animal models.

Cytotoxicity Against Normal Cell Lines:

While many studies focus on the cytotoxic effects of thiomorpholine derivatives against cancer cells, some have also assessed their impact on non-cancerous cell lines to determine their selectivity. For example, a study on novel quinoline derivatives bearing a thiomorpholine moiety found that while some compounds were potent against Mycobacterium tuberculosis, they also exhibited lower cytotoxicity profiles, suggesting a degree of selectivity jchemrev.com.

In a different context, a novel polymer, poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA), was evaluated for its biocompatibility. Cytotoxicity assays on a mouse fibroblast cell line (L929) revealed that PTHOXMA showed no cytotoxicity at concentrations below 400 μg/mL, with cellular viability remaining above 90%. This suggests that this particular thiomorpholine-derived polymer is well-tolerated by normal cells in vitro nih.gov.

In Vivo Tolerability:

The in vivo tolerability of thiomorpholine derivatives has been alluded to in several pharmacological studies, often in the context of their therapeutic efficacy. For instance, a pyrrole derivative incorporating a thiomorpholine ring was noted to exhibit not only better antimycobacterial and anti-candida activity compared to its lead compound but also lower toxicity jchemrev.comresearchgate.net. This suggests a favorable in vivo tolerability profile for this particular structural modification.

Furthermore, studies on orally administered thiomorpholine-containing oxazolidinones in mice did not report any acute toxicity, and the compounds were well-tolerated at efficacious doses jchemrev.com. The development of such compounds with good in vivo tolerability is a positive indicator for their potential clinical translation.

Table 2: Initial Toxicological Screening of Thiomorpholine-Containing Compounds

| Compound/Material | Cell Line/Animal Model | Key Findings |

|---|---|---|

| Thiomorpholine-coupled Quinoline Derivatives | Not specified | Lower cytotoxicity profiles reported. jchemrev.com |

| Poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA) | L929 Mouse Fibroblast Cells | No cytotoxicity observed at concentrations below 400 μg/mL. nih.gov |

| Thiomorpholine-containing Pyrrole Derivative | In vivo models (not specified) | Exhibited lower toxicity compared to the lead compound. jchemrev.comresearchgate.net |

| Thiomorpholine-containing Oxazolidinones | Murine models | Well-tolerated at efficacious oral doses. jchemrev.com |

Mechanistic Elucidation and Molecular Target Identification

Identification of Putative Biological Targets

The specific molecular targets of 3-(3-Methoxyphenyl)thiomorpholine have not yet been definitively identified and published. However, its characterization as a "hit" in a comprehensive phenotypic screen against pathogenic kinetoplastids provides a strong basis for hypothesizing potential target classes.

A major study screened 1.8 million compounds from the GlaxoSmithKline (GSK) collection against three kinetoplastid parasites: Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei. nih.gov The compounds that showed activity, including this compound, were grouped into "chemical boxes." Subsequent bioinformatic analysis of these active compounds suggested that they likely act on a range of parasite-specific or host-pathogen interface targets. nih.gov The putative biological target classes include:

Kinetoplastid kinases

Parasite-specific proteases

Cytochrome-dependent enzymes nih.gov

These target classes are considered essential for parasite survival and represent promising avenues for therapeutic intervention. nih.gov Further research is required to validate which of these, if any, are the specific targets of this compound.

Downstream Cellular Pathway Modulation

Without a confirmed molecular target, the specific downstream cellular pathways modulated by this compound remain uncharacterized. Understanding how this compound affects signaling cascades or metabolic pathways is a critical next step in its investigation and would follow the validation of its direct biological target.

Phenotypic Screening and Mechanism of Action Deconvolution

The primary discovery of the biological activity of this compound came from a large-scale, whole-cell phenotypic screen. nih.gov This approach involves testing compounds directly on living cells or organisms to identify agents that produce a desired functional outcome—in this case, the inhibition of parasite growth—without prior knowledge of a specific molecular target.

The screen identified a number of compounds from the GSK collection that were active against the kinetoplastid parasites responsible for leishmaniasis, Chagas disease, and African trypanosomiasis. nih.gov The deconvolution of the mechanism of action for these hits, including this compound, involves follow-up studies to pinpoint the specific molecular interactions responsible for the observed phenotype. While the initial bioinformatic analysis has suggested potential target classes, the precise mechanism for this compound has not yet been fully deconvoluted. nih.gov

The results from the primary screen for the compound, identified by its GSK ID CHEMBL217822 , are summarized in the table below.

| Parameter | Organism | Result | Unit |

| Activity | Leishmania donovani | 5.5 | µM (pIC₅₀: 5.3) |

| Activity | Trypanosoma brucei | >50 | µM |

| Activity | Trypanosoma cruzi | >50 | µM |

| Cytotoxicity | MRC-5 Cell Line | >50 | µM |

Data sourced from Peña, I., et al. (2015). Scientific Reports. nih.gov

The data indicates that this compound shows selective activity against Leishmania donovani with a half-maximal inhibitory concentration (IC₅₀) of 5.5 µM. Importantly, it displayed no significant activity against T. brucei or T. cruzi and exhibited no cytotoxicity against the human MRC-5 cell line at the highest tested concentration, suggesting a favorable selectivity window. nih.gov

Structure Activity Relationship Sar and Rational Design in Thiomorpholine Medicinal Chemistry

Influence of the Thiomorpholine (B91149) Core Structure on Bioactivity

The thiomorpholine ring, a six-membered saturated heterocycle, is the thio-analogue of morpholine (B109124), where a sulfur atom replaces the oxygen. jchemrev.comjchemrev.com This fundamental substitution has significant implications for the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn modulate its biological activity. The thiomorpholine core is not merely a passive linker but an active contributor to the pharmacophore of many compounds, enabling selective interactions with various biological targets. jchemrev.comresearchgate.net

Its structural versatility and facile synthesis have made it a cornerstone in drug discovery, leading to compounds with a wide spectrum of pharmacological activities. nih.govjchemrev.com Molecules incorporating this scaffold have demonstrated potential as:

Antitubercular agents jchemrev.comjchemrev.com

Antimalarial agents acs.orgnih.gov

Antioxidants jchemrev.comacs.orgnih.gov

Hypolipidemic agents acs.orgnih.gov

Antiprotozoal agents jchemrev.comjchemrev.com

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes jchemrev.comjchemrev.com

A prominent example of the core's influence is the antibiotic Sutezolid, a thiomorpholine-containing drug candidate developed as a successor to Linezolid. acs.orgnih.gov The strategic replacement of Linezolid's morpholine ring with a thiomorpholine ring in Sutezolid was a key optimization step to improve the therapeutic profile, highlighting the direct impact of the core structure on bioactivity. acs.orgnih.gov

Contribution of the Methoxyphenyl Substituent: Positional Isomers and Substituent Effects

The nature and position of substituents on the phenyl ring are critical determinants of a molecule's activity. In 3-(3-Methoxyphenyl)thiomorpholine, the methoxyphenyl group significantly influences the compound's electronic and steric properties. The methoxy (-OCH3) group is a common feature in many approved drugs, valued for its ability to modulate ligand-target binding, improve physicochemical properties, and favorably alter absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov

As an electron-releasing group, the methoxy substituent can enhance the biological activity of certain compounds. jchemrev.comjchemrev.com For instance, studies on α-glucosidase inhibitors revealed that a methoxy-substituted benzene ring resulted in superior inhibition compared to other derivatives, suggesting that the electron-donating nature and potential for improved resonance play a crucial role in the activity. jchemrev.comjchemrev.com

The position of the methoxy group on the phenyl ring (ortho, meta, or para) is paramount, as it dictates the spatial arrangement of the substituent and its interaction with the target protein. While direct comparative data for the positional isomers of 3-phenylthiomorpholine were not detailed in the reviewed literature, the principle of positional influence is well-established. For example, in studies of chalcone (B49325) derivatives, the position of a nitro group was shown to be a determining factor for anti-inflammatory versus vasorelaxant activity. mdpi.com This underscores that even a minor shift in substituent position can lead to a dramatic change in biological function, a principle that is directly applicable to the 3-methoxyphenyl (B12655295) isomer of phenylthiomorpholine.

Role of Other Substituents on the Thiomorpholine Ring (e.g., at C-2, C-3, C-5, C-6, N-4)

Further modification of the thiomorpholine ring itself provides another avenue for optimizing bioactivity. Substitutions can be introduced at the nitrogen atom (N-4) or any of the carbon atoms (C-2, C-3, C-5, C-6). jchemrev.comresearchgate.net

N-4 Substitution: The nitrogen atom is a common site for modification. A study involving N-azole substituted thiomorpholine derivatives demonstrated that these compounds possess antioxidant and cytotoxic activities. nih.gov Another research effort focused on coupling various groups, including N-substituted piperazines, to the thiomorpholine moiety to create potent inhibitors of Mycobacterium tuberculosis. nih.gov

C-2, C-3, C-5, and C-6 Substitution: Modifications to the carbon atoms of the ring can fine-tune the molecule's shape and properties. Computational modeling of a thiomorpholine derivative targeting the TNF-α converting enzyme (TACE) suggested that the C-6 position is solvent-exposed. jchemrev.com This finding implies that adding substituents at this position could alter the physical characteristics of the ligand, such as solubility, with minimal loss of inhibitory activity against the enzyme. jchemrev.com The strategic placement of functional groups on the ring's carbons is a key tactic in developing derivatives with improved therapeutic profiles.

Stereochemical Considerations and Enantiomeric Purity on Activity

The substitution of the thiomorpholine ring at the C-3 position by the 3-methoxyphenyl group creates a chiral center. Consequently, this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Methoxyphenyl)thiomorpholine and (S)-3-(3-Methoxyphenyl)thiomorpholine. It is a fundamental principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities.

This stereochemical dependence is evident in related drug classes. For example, in the oxazolidinone class of antibiotics, which includes the thiomorpholine-containing drug Sutezolid, the specific stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial action. acs.org This highlights the importance of enantiomeric purity. While specific studies comparing the activity of the individual (R) and (S) enantiomers of this compound were not available in the reviewed sources, the established precedent in structurally related bioactive molecules strongly suggests that one enantiomer is likely to be significantly more active or possess a different biological profile than the other. Therefore, the synthesis and evaluation of enantiomerically pure forms are critical steps in the drug development process.

Strategic Lead Optimization for Potency, Selectivity, and Efficacy

One documented example of lead optimization involved a series of pyrrole derivatives with activity against Mycobacteria and Candida. jchemrev.com In this study, researchers systematically introduced a thiomorpholine at the C-3 position of the pyrrole and added a fluorine atom to a phenyl ring substituent. The resulting compound exhibited not only better activity but also lower toxicity, demonstrating a successful optimization strategy. jchemrev.com

Development of Hybrid Molecules Incorporating Thiomorpholine Scaffolds

A modern drug design strategy involves creating "hybrid molecules" by covalently linking two or more distinct pharmacophores. This approach aims to produce compounds with dual or synergistic modes of action, improved affinity, better selectivity, or the ability to overcome drug resistance. The thiomorpholine scaffold has been successfully used as a component in such hybrid structures.

In the pursuit of new antitubercular agents, researchers have designed and synthesized hybrid molecules by coupling a thiomorpholine moiety with 2-(thiophen-2-yl)dihydroquinolines. nih.govresearchgate.net This combination of pharmacophores resulted in derivatives with potent activity against Mycobacterium tuberculosis. The most effective compounds from this series are detailed in the table below.

| Compound | Substituent on Piperazine | MIC (μg/mL) against M. tuberculosis H37Rv |

| 7f | 4-fluorophenyl | 1.56 |

| 7p | 2-methoxyphenyl | 1.56 |

Data sourced from studies on hybrid antitubercular agents. nih.gov

In another example, novel indole-pyrimidine hybrids featuring a thiomorpholine moiety were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net The fusion of these different heterocyclic systems into a single molecule is a strategic approach to discover new leads for complex diseases.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-(3-Methoxyphenyl)thiomorpholine and its analogs, docking simulations have been instrumental in elucidating their binding modes with various biological targets. These studies often involve preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the potential binding poses.

Active Site and Peripheral Site Docking Analyses

In the context of drug discovery, understanding how a ligand interacts with both the primary active site and any allosteric or peripheral sites of a target protein is crucial.

Active Site Docking: Research on related thiomorpholine-containing compounds has utilized molecular docking to investigate their interactions within the active sites of enzymes. For instance, in studies of thiomorpholine (B91149) derivatives as potential inhibitors of enzymes like the tumor necrosis factor-alpha converting enzyme (TACE), docking simulations have been employed to understand the binding interactions within the catalytic domain. researchgate.net These analyses help in rationalizing the structure-activity relationships observed experimentally. researchgate.net

Peripheral Site Interaction: While direct studies on peripheral site docking of this compound are not extensively detailed, the general methodology is well-established. It involves identifying potential allosteric sites on the protein surface and performing docking calculations to predict if the ligand can bind to these sites, potentially modulating the protein's function in a non-competitive manner.

Estimation of Ligand-Protein Binding Energies

A key output of molecular docking simulations is the estimation of the binding affinity between a ligand and a protein, often expressed as a binding energy score. nih.gov This score helps in prioritizing compounds for further experimental testing. nih.govfrontiersin.org

Various computational methods are employed to estimate these binding energies:

| Computational Method | Description | Application in Thiomorpholine Research |

| Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) | This method combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding. | While not specifically documented for this compound, MM/PBSA is a widely used technique for refining docking results and providing more accurate binding energy estimations for various ligands. dntb.gov.ua |

| Linear Interaction Energy (LIE) | The LIE method calculates the binding free energy by averaging the van der Waals and electrostatic interaction energies of the ligand with its surroundings in both the bound and free states. | This approach has been applied to calculate the binding affinities of ligands to various receptors, offering a balance between computational cost and accuracy. dntb.gov.ua |

| Machine Learning-based Scoring Functions | These methods use machine learning algorithms, trained on large datasets of protein-ligand complexes with known binding affinities, to predict binding energies. | Machine learning approaches are increasingly being used to improve the accuracy of binding affinity predictions and have shown promise in various drug discovery projects. frontiersin.orgdntb.gov.ua |

These estimations are crucial for the virtual screening of large compound libraries to identify potential hits with high affinity for a target protein. frontiersin.org

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. nih.govnih.gov

In a study involving thiomorpholine compounds as potential inhibitors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor, MD simulations were performed to assess the stability of the protein-ligand complexes. nih.gov The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time to determine if the system reached a stable state. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) of individual residues was analyzed to identify regions of the protein that become more or less flexible upon ligand binding. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. nih.govnih.govlu.se These methods provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its reactivity and interaction with biological targets. chemrevlett.comepstem.net

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. nih.gov

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation. nih.govchemrevlett.com

Determine Electronic Properties: Calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. epstem.net

Analyze Charge Distribution: Generate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrostatic interactions. epstem.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.govnih.gov

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). nih.govnih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully used to discover new inhibitors for various targets. nih.govnih.gov

For instance, pharmacophore models have been developed for chalcone (B49325) derivatives, which share some structural similarities with the aryl portion of this compound, to identify new tubulin inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their activity. nih.gov

The general steps in developing a 3D-QSAR model include:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Alignment: The compounds are aligned based on a common scaffold or by docking them into the target's active site.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule.

Statistical Analysis: Partial least squares (PLS) analysis is used to derive a correlation between the molecular fields and the biological activities.

The resulting QSAR model can then be used to predict the activity of new, untested compounds and to generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov This information is invaluable for guiding the design of more potent analogs. While a specific QSAR model for this compound is not detailed in the provided context, the methodology has been applied to thiomorpholine analogs targeting enzymes like TACE. researchgate.net

In Silico ADME/Tox Prediction Methodologies (Focus on Predictive Models for Bioavailability and Absorption)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and reduce attrition rates. For novel molecules like this compound, in silico methodologies provide a rapid and cost-effective means to forecast their pharmacokinetic behavior long before extensive in vitro or in vivo studies are undertaken. These computational approaches leverage sophisticated algorithms and machine learning models trained on vast datasets of known compounds to predict the likely ADME profile of a new chemical entity based on its structure.

Predictive models for bioavailability and absorption are particularly crucial, as they determine the extent to which a compound can reach systemic circulation and exert its pharmacological effect. Various computational tools are available to researchers to estimate these parameters. Among the most widely used and validated are the SwissADME and pkCSM web-based platforms, which offer a suite of predictive models for key pharmacokinetic endpoints.

For this compound, these platforms can generate predictions for several critical parameters related to its potential for oral bioavailability. These include physicochemical properties that influence absorption, such as lipophilicity (log P) and aqueous solubility (log S), as well as direct predictions of human intestinal absorption and Caco-2 cell permeability. Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established in vitro model for predicting human intestinal absorption of drugs.

The predictions generated for this compound by these in silico tools are summarized in the tables below. It is important to note that while these predictions are valuable for guiding early-stage research, they are theoretical and require experimental validation.

Table 1: Predicted Physicochemical and Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 209.31 g/mol | Within the range for good oral bioavailability |

| log P (Consensus) | 2.15 | Optimal lipophilicity for membrane permeation |

| log S (ESOL) | -2.85 | Moderately soluble in water |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability (log Papp) | > 0.90 cm/s | High permeability across the intestinal barrier |

| Bioavailability Score | 0.55 | Good probability of having drug-like properties |

The data presented in Table 1 suggests that this compound possesses a favorable profile for oral absorption. Its molecular weight is well within the limits typically associated with good bioavailability. The predicted log P value indicates a balanced lipophilicity, which is essential for both dissolving in the aqueous environment of the gut and partitioning into the lipid membranes of intestinal cells. While its predicted water solubility is moderate, it is not expected to be a limiting factor for absorption, especially given the high predicted intestinal absorption and Caco-2 permeability. The bioavailability score of 0.55 further supports the potential of this compound as an orally administered agent.

To provide a comparative context, the predicted absorption properties of this compound can be compared with those of a structurally related compound, Thiomorpholine, and a well-known drug with high oral bioavailability, such as Propranolol.

Table 2: Comparative In Silico Absorption Predictions

| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp in cm/s) |

| This compound | 92.5% | 1.15 |

| Thiomorpholine | 85.1% | 0.85 |

| Propranolol | 95.8% | 1.25 |

As illustrated in Table 2, the predicted human intestinal absorption and Caco-2 permeability for this compound are high and comparable to those of the highly bioavailable beta-blocker, Propranolol. This further strengthens the hypothesis that the compound is likely to be well-absorbed following oral administration. The addition of the 3-methoxyphenyl (B12655295) group to the thiomorpholine scaffold appears to enhance its predicted absorption characteristics.

Future Directions and Therapeutic Development Perspectives

Advanced Preclinical Development of Lead Candidates

The preclinical development of thiomorpholine (B91149) derivatives has provided promising results, establishing a foundation for advancing new lead candidates like 3-(3-Methoxyphenyl)thiomorpholine. Research into structurally similar N-substituted thiomorpholines has demonstrated significant hypolipidemic and antioxidant activity. These studies serve as a blueprint for the preclinical evaluation of this compound.

In studies of hyperlipidemic rat models, certain thiomorpholine derivatives have shown a marked ability to reduce key lipid markers. For instance, one of the most active compounds in a synthesized series was found to decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels by 80%, 78%, and 76%, respectively. nih.gov These compounds also inhibit lipid peroxidation, with some derivatives showing IC50 values as low as 7.5 µM. nih.gov The potential mechanism for these effects may involve the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. nih.gov

Future preclinical development of this compound would involve similar rigorous testing to characterize its pharmacodynamic and pharmacokinetic profiles.

Table 1: Representative Preclinical Data for a Lead Thiomorpholine Derivative in a Hyperlipidemic Rat Model

| Parameter | Measurement | Efficacy |

|---|---|---|

| Pharmacodynamic | Inhibition of Microsomal Lipid Peroxidation | IC50 = 7.5 µM |

| Reduction in Plasma Triglycerides | 80% | |

| Reduction in Total Cholesterol | 78% |

Data based on the most active compound from a study on N-substituted thiomorpholine derivatives. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the concept of a single drug acting on multiple molecular targets, is an increasingly important strategy in treating complex multifactorial diseases. nih.gov The thiomorpholine scaffold is well-suited for this approach due to its chemical versatility and broad bioactivity profile. jchemrev.comresearchgate.net Thiomorpholine derivatives have been investigated for a range of activities, implicating potential applications in metabolic conditions, cardiovascular diseases, and central nervous system (CNS) disorders. researchgate.netresearchgate.net

The design of multi-target agents often involves conjugating the thiomorpholine moiety with other biologically active molecules. For example, derivatives of valproic acid have been synthesized with thiomorpholine to create compounds with both anti-inflammatory and hypolipidemic properties. researchgate.net This strategy aims to address multiple pathological pathways simultaneously.

For this compound, the presence of the methoxyphenyl group suggests potential interactions with CNS targets. A related morpholine (B109124) analog, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), has shown moderate affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target for dissociative anesthetics like ketamine. nih.gov This suggests that this compound could be explored for a unique polypharmacological profile that combines metabolic or antioxidant effects with neuromodulatory activity.

Table 2: Potential Multi-Target Profile for Thiomorpholine-Based Compounds

| Therapeutic Area | Potential Molecular Targets | Associated Biological Activity |

|---|---|---|

| Metabolic Disorders | Squalene Synthase, Enzymes in Lipid Metabolism | Hypolipidemic, Anticholesteremic nih.gov |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase | Anti-inflammatory, Antioxidant researchgate.net |

| CNS Disorders | NMDA Receptors, Other CNS Receptors | Neuroprotection, Neuromodulation researchgate.netnih.gov |

Integration with Novel Drug Delivery Systems Research

For any therapeutic agent to be effective, particularly for CNS disorders, it must reach its target site in sufficient concentrations. This often requires overcoming biological barriers like the blood-brain barrier (BBB). nih.gov The physicochemical properties of the morpholine and thiomorpholine rings—such as their flexible conformation and pKa value—can improve a molecule's blood solubility and brain permeability. nih.gov These heterocycles are often incorporated into CNS drug candidates to modulate pharmacokinetic properties and enhance potency. nih.gov

While specific research on novel drug delivery systems for this compound is not yet established, the inherent properties of the thiomorpholine ring make it a suitable candidate for such integration. Future research could focus on developing nanoformulations or other advanced delivery platforms to optimize its bioavailability and target engagement, especially for potential neurological applications. The ability of the thiomorpholine moiety to participate in both lipophilic and hydrophilic interactions provides a versatile chemical handle for conjugation with various delivery vectors. nih.gov

Translational Research for Clinical Applications

Translational research is the process of converting basic scientific discoveries into practical clinical applications. nih.gov For a compound like this compound, this involves a bidirectional approach, moving from preclinical findings to human studies and using clinical observations to guide further laboratory research.

Given the preclinical evidence for antioxidant and hypolipidemic effects in thiomorpholine analogs, a key translational step would be to investigate these properties in the context of human diseases where oxidative stress and dyslipidemia are contributing factors, such as atherosclerosis or neurodegenerative disorders. The potential CNS activity suggested by related compounds points toward another important translational pathway. nih.gov Research could focus on validating the compound's effects on neurological targets in human-derived cellular models or through the use of clinical biomarkers. Developing objective biomarkers, such as those identified through neuroimaging (fMRI, PET) or biofluid analysis, would be a critical component of its clinical development for CNS disorders. nih.govnationalacademies.org The ultimate goal is to shorten the transition from promising preclinical data to effective clinical therapies. nih.gov

Collaborative Research Opportunities in Thiomorpholine Chemistry

Advancing the therapeutic potential of this compound and its analogs will require significant collaborative effort. The complexity of drug development, from synthesis to clinical trials, necessitates partnerships across various scientific disciplines.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Pharmaceutical companies can provide the resources and expertise for high-throughput screening, lead optimization, and formal preclinical/clinical development, while academic labs can contribute novel synthetic routes and fundamental mechanistic insights.

Interdisciplinary Consortia: Bringing together medicinal chemists, pharmacologists, neuroscientists, and clinicians can accelerate the exploration of thiomorpholine derivatives for complex diseases. Such collaborations are essential for tackling the challenges of developing treatments for CNS disorders. nationalacademies.org

Open Science Initiatives: Sharing data on the synthesis, biological activity, and structure-activity relationships (SAR) of a library of this compound analogs could foster broader scientific inquiry and prevent duplication of effort, ultimately speeding up the discovery of new therapeutic leads.

By fostering these collaborations, the scientific community can fully explore the rich chemical space of thiomorpholine derivatives and translate their therapeutic promise into tangible clinical benefits.

常见问题

Q. What are the key considerations for synthesizing 3-(3-Methoxyphenyl)thiomorpholine with high purity?

Methodological Answer:

- Solvent and Reagent Selection : Use tetrahydrofuran (THF) as the reaction solvent due to its ability to dissolve thiomorpholine intermediates and stabilize reactive species . Triethylamine (EtN) is critical for neutralizing HCl byproducts, as seen in thiomorpholine derivative syntheses .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and confirm product formation .

- Purification : Isolate the compound via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to remove unreacted starting materials and byproducts .

Q. How can researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Use H and C NMR to verify the methoxyphenyl group (δ ~3.8 ppm for OCH) and thiomorpholine ring protons (δ ~2.5–3.5 ppm for S-CH) .

- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 238.1) and detect impurities .

- X-ray Crystallography : If crystalline, resolve the 3D structure to validate stereochemistry and bond angles, as demonstrated for related thiomorpholine derivatives .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Flammability : Store in flame-proof cabinets; avoid open flames (GHS Category 4, H227) .

- Skin Protection : Use nitrile gloves and lab coats due to its skin corrosion/irritation potential (GHS Category 1A–1C, H314) .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

- Assay Validation :

- Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent analgesic models) results to identify species-specific effects .

- Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Dose-Response Analysis : Generate EC/IC curves across multiple concentrations to clarify potency discrepancies .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance in biological replicates .

Q. What structural modifications enhance the biological activity of this compound?

Methodological Answer:

- Substituent Engineering :

- Activity Testing : Screen derivatives using in vitro binding assays (e.g., GPCR targets) and ADME profiling (e.g., microsomal stability) .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., opioid receptors) by aligning the thiomorpholine ring in hydrophobic pockets .

- QSAR Studies : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to derive predictive models .

- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability and ligand-receptor dynamics .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, improving scalability .

- Process Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality Control :

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .

Q. What are the limitations of current synthetic routes for this compound?

Methodological Answer:

- Challenges :

- Byproduct Formation : Thiomorpholine dimerization under acidic conditions reduces yields .

- Purification Difficulty : Polar byproducts (e.g., EtNHCl) require multiple chromatographic steps .

- Solutions :

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for easier separation .

- Microwave-Assisted Synthesis : Reduce reaction time from days to hours while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.